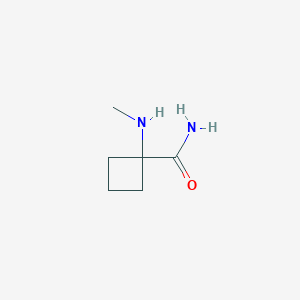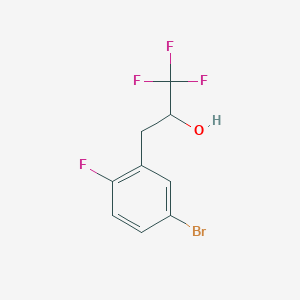
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-bromo-2-fluorobenzene with a trifluoromethylating agent under specific conditions. One common method includes the use of a lithium base in the presence of a solvent to form the intermediate (5-bromo-2-fluorophenyl)lithium, which is then reacted with a trifluoromethylating agent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alkane.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: The major product is 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one.
Reduction: The major product is 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropane.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine and fluorine atoms can form halogen bonds with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propionic acid: Similar structure but lacks the trifluoromethyl group.
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Contains a pyrazine ring instead of the trifluoromethyl group.
2-(5-Bromo-2-fluorophenyl)propan-2-amine: Features an amine group instead of the hydroxyl group.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications .
Properties
Molecular Formula |
C9H7BrF4O |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7BrF4O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3,8,15H,4H2 |
InChI Key |
AOQCESXOXDIRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
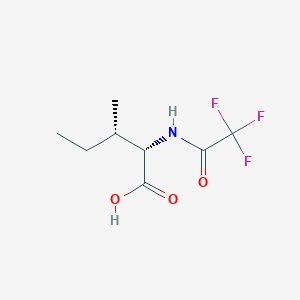
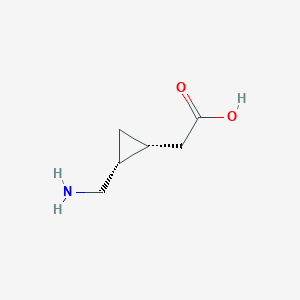
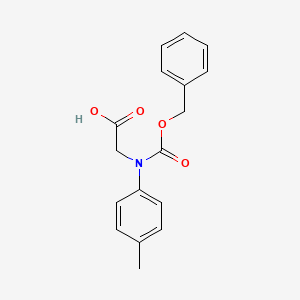
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
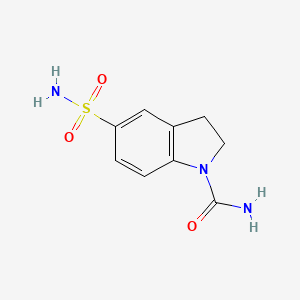

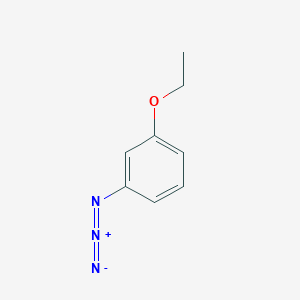
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)

